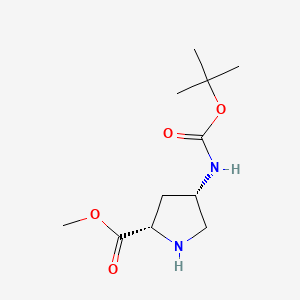

(2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate

Description

(2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate (CAS: 168263-82-9) is a chiral pyrrolidine derivative with a molecular formula of C₁₁H₂₀N₂O₄ and a molecular weight of 244.29 g/mol . It features a methyl ester at position 2 and a tert-butoxycarbonyl (Boc)-protected amino group at position 4 of the pyrrolidine ring. Its hydrochloride form (CAS: 1279039-33-6) has a molecular weight of 280.75 g/mol . The compound is widely used in pharmaceutical research as a building block for synthesizing peptidomimetics, PROTACs (Proteolysis Targeting Chimeras), and other bioactive molecules .

Key physicochemical properties include:

Properties

IUPAC Name |

methyl (2S,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-7-5-8(12-6-7)9(14)16-4/h7-8,12H,5-6H2,1-4H3,(H,13,15)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJVDTYOYUAFQA-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(NC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1C[C@H](NC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701162016 | |

| Record name | (4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-L-proline methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701162016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168263-82-9 | |

| Record name | (4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-L-proline methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168263-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-L-proline methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701162016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc-Protection Mechanism

The Boc group is introduced via nucleophilic attack of the pyrrolidine amine on the electrophilic carbonyl of Boc₂O. TEA deprotonates the amine, enhancing nucleophilicity:

Palladium-Catalyzed Coupling

The Pd₂(dba)₃/BINAP system facilitates oxidative addition of 1-chloroisoquinoline to Pd(0), followed by transmetallation with the deprotonated pyrrolidine intermediate. Reductive elimination yields the coupled product.

Challenges and Optimization Strategies

-

Stereochemical Drift : Elevated temperatures during Boc protection can lead to epimerization. Mitigated by conducting reactions at 0°C.

-

Low Coupling Yields : Excess ligand (BINAP) and degassed solvents improve Pd-catalyzed reaction efficiency.

-

Purification : Reverse-phase HPLC is essential for isolating high-purity hydrochloride salts .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the Boc group with other protective groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Chiral Drug Synthesis

The compound serves as an important intermediate in the synthesis of chiral pharmaceuticals. Its structure allows for the introduction of specific stereochemistry, which is crucial for the biological activity of many drugs. For instance, it has been utilized in the synthesis of antiviral agents like Velpatasvir, an important drug for treating hepatitis C virus infections. The compound's ability to facilitate chiral separation and purification processes is vital in producing enantiomerically pure substances necessary for effective drug formulations .

Arginase Inhibitors

Research indicates that derivatives of (2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate can act as inhibitors of arginase, an enzyme implicated in various pathological conditions including cancer and cardiovascular diseases. The design and synthesis of these inhibitors have shown promising results in preclinical studies, highlighting their potential as therapeutic agents .

Organic Synthesis

Building Block for Complex Molecules

This compound is frequently employed as a building block in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a versatile intermediate in organic synthesis. For example, it has been used to synthesize novel peptide analogs that exhibit enhanced biological activities compared to their parent compounds .

Green Chemistry Applications

Recent studies have focused on optimizing the synthesis process of (2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate to align with green chemistry principles. Innovations in its production have aimed to minimize solvent use and reduce waste through more efficient reaction pathways .

Case Studies

Mechanism of Action

The mechanism of action of (2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. This selective reactivity is crucial in the synthesis of complex molecules, where precise control over reaction pathways is necessary.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers: (2S,4R) vs. (2S,4S) Isomers

The 4R stereoisomer (CAS: 473806-21-2) is a key structural analog differing only in the configuration at the 4-position of the pyrrolidine ring.

Key Differences :

Functional Group Variations

Hydroxyl-Substituted Analogs

Compounds like (2S,4S)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Example 30, ) replace the Boc-amino group with a hydroxyl group. This modification increases polarity (higher PSA) and alters hydrogen-bonding capacity, making it more suitable for aqueous-phase reactions .

Acylated Derivatives

Methyl (2S,4S)-4-hydroxy-1-(3-methyl-2-(3-methylisoxazol-5-yl)butanoyl)pyrrolidine-2-carboxylate () introduces an acyl group at position 1. This enhances steric bulk and modulates proteolytic stability, critical for in vivo applications .

Biological Activity

(2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate, also known as Methyl Boc-Pyroglutamate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₂H₁₉N₃O₄

- Molecular Weight : 259.299 g/mol

- Density : 1.182 g/cm³

- Boiling Point : 352.1 °C at 760 mmHg

The biological activity of (2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate is primarily attributed to its role as an intermediate in the synthesis of various bioactive compounds. Its structure allows it to interact with specific biological targets, influencing pathways such as:

- Protein Synthesis : The compound acts as an amino acid derivative, potentially modulating peptide synthesis and influencing protein folding.

- Enzyme Inhibition : It has been studied for its ability to inhibit certain enzymes, which can be crucial in cancer therapy and metabolic disorders.

Therapeutic Applications

Research indicates that (2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate may have applications in:

- Cancer Treatment : As a potential inhibitor of arginase, it may help in reducing tumor growth by altering the tumor microenvironment and enhancing immune response .

- Neuroprotection : Preliminary studies suggest neuroprotective effects which could be beneficial in neurodegenerative diseases .

Case Studies

- Arginase Inhibition in Cancer Therapy

- Neuroprotective Effects

Research Findings

Recent studies have focused on the synthesis and biological evaluation of (2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate derivatives. The findings are summarized in the table below:

Q & A

Q. What are the key synthetic steps for preparing (2S,4S)-Methyl 4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylate?

The synthesis typically involves:

- Amine Protection : Introduction of the tert-butoxycarbonyl (Boc) group to protect the pyrrolidine amine, often using Boc anhydride under basic conditions .

- Ring Formation : Stereoselective construction of the pyrrolidine backbone via cyclization or ring-closing metathesis, ensuring the (2S,4S) configuration .

- Esterification : Methylation of the carboxylic acid moiety using reagents like methyl chloroformate or diazomethane .

- Purification : Isolation via column chromatography or recrystallization, monitored by TLC/HPLC for purity (>98%) .

Q. How is the stereochemistry of this compound confirmed experimentally?

- Chiral HPLC : Separates enantiomers/diastereomers to verify the (2S,4S) configuration .

- NMR Spectroscopy : NOE (Nuclear Overhauser Effect) correlations and coupling constants (e.g., J values for axial/equatorial protons) confirm spatial arrangements .

- X-ray Crystallography : Definitive structural assignment via single-crystal analysis .

Q. What common derivatives are synthesized from this compound in medicinal chemistry?

- Carboxylic Acid : Deprotection of the methyl ester (e.g., LiOH hydrolysis) yields the free acid for peptide coupling .

- Amide Derivatives : React with primary/secondary amines via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

- Boc Deprotection : Trifluoroacetic acid (TFA) removes the Boc group, exposing the amine for further functionalization .

Advanced Research Questions

Q. How can stereoselective synthesis of the (2S,4S) configuration be optimized?

- Chiral Catalysts : Use of asymmetric hydrogenation catalysts (e.g., Rhodium with chiral phosphine ligands) to enforce stereochemistry .

- Dynamic Kinetic Resolution : Control diastereomer formation via reversible intermediates under specific reaction conditions (e.g., low temperature, chiral bases) .

- Enzymatic Methods : Lipases or transaminases for enantioselective transformations .

Q. What role does the Boc group play in modulating reactivity during synthesis?

- Amine Protection : Prevents undesired side reactions (e.g., nucleophilic attack or oxidation) during multi-step syntheses .

- Deprotection Selectivity : Boc removal with TFA or HCl in dioxane avoids affecting acid-sensitive functional groups (e.g., esters) .

- Steric Effects : The bulky tert-butyl group influences transition states in stereoselective reactions .

Q. How can computational methods predict the biological activity of this compound?

- QSAR Modeling : Correlates structural descriptors (e.g., logP, polar surface area) with activity data from analogs to predict target affinity .

- Molecular Docking : Simulates interactions with biological targets (e.g., enzymes) to identify binding modes and optimize substituents .

- ADMET Prediction : Estimates pharmacokinetic properties (absorption, metabolism) using software like Schrödinger or MOE .

Q. What analytical challenges arise in scaling up synthesis while maintaining stereochemical purity?

- Reaction Monitoring : In-line FTIR or PAT (Process Analytical Technology) ensures real-time tracking of intermediates .

- Continuous Flow Reactors : Improve heat/mass transfer for consistent stereochemical outcomes compared to batch processes .

- Crystallization Engineering : Design solvent systems to preferentially crystallize the desired diastereomer .

Q. How do structural modifications (e.g., substituent changes) impact biological activity?

- Phenoxy Substitutions : Electron-withdrawing groups (e.g., Cl, CF₃) enhance target binding via hydrophobic/π-π interactions .

- Side Chain Variations : Methyl vs. isopropyl groups alter steric bulk, affecting enzyme inhibition (e.g., HCV protease) .

- Carboxylic Acid Bioisosteres : Replacement with tetrazoles or sulfonamides improves metabolic stability .

Methodological Notes

- Data Contradictions : and describe conflicting stereochemical outcomes for similar compounds; verify configurations via orthogonal methods (e.g., X-ray vs. NOE) .

- Reaction Optimization : Use Design of Experiments (DoE) to screen variables (temperature, solvent, catalyst loading) for yield and enantiomeric excess .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.